Cas no 101153-61-1 (Pentanoic acid,2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester (9CI))

Pentanoic acid,2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester (9CI) structure
101153-61-1 structure
Nome del prodotto:Pentanoic acid,2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester (9CI)
Numero CAS:101153-61-1
MF:C35H44O13
MW:672.71607208252
CID:153343

Pentanoic acid,2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Pentanoic acid,2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester (9CI)
    • Pentanoic acid,2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylen
    • (-)-Ixerin R
    • Azuleno[4,5-b]furan, benzeneacetic acid deriv.
    • Benzeneaceticacid, 4-hydroxy-, 6'-ester with 8-(b-D-glucopyranosyloxy)dodecahydro-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-yl2-hydroxy-3-methylpentanoate
    • Ixerin R
    • Pentanoic acid, 2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-β-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-yl ester (9CI)
    • Inchi: 1S/C35H44O13/c1-6-15(2)28(38)34(43)45-23-11-16(3)21-13-22(17(4)26(21)32-27(23)18(5)33(42)48-32)46-35-31(41)30(40)29(39)24(47-35)14-44-25(37)12-19-7-9-20(36)10-8-19/h7-10,15,21-24,26-32,35-36,38-41H,3-6,11-14H2,1-2H3
    • Chiave InChI: KAQPATNEOPHOGD-UHFFFAOYSA-N
    • Sorrisi: CCC(C(C(OC1C2C(OC(C2=C)=O)C2C(CC(C2=C)OC2C(O)C(O)C(O)C(COC(CC3C=CC(O)=CC=3)=O)O2)C(=C)C1)=O)O)C

Proprietà calcolate

  • Massa esatta: 272.08309
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 48
  • XLogP3: 0.455

Proprietà sperimentali

  • Densità: 1.38±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 858.5±65.0 °C(Predicted)
  • PSA: 52.54
  • pka: 9.80±0.15(Predicted)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.